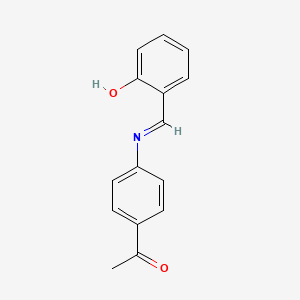

Salicylidene p-aminoacetophenone

Vue d'ensemble

Description

Salicylidene p-aminoacetophenone is a Schiff base compound formed by the condensation of salicylaldehyde and p-aminoacetophenone. This compound is known for its versatile applications in various fields, including medicinal chemistry, coordination chemistry, and material science. It exhibits interesting chemical properties due to the presence of both aldehyde and amine functional groups, making it a valuable compound for scientific research and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Salicylidene p-aminoacetophenone is typically synthesized through a condensation reaction between salicylaldehyde and p-aminoacetophenone. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Analyse Des Réactions Chimiques

Coordination Reactions with Transition Metals

SPA acts as a bidentate ligand , coordinating through the hydroxyl oxygen and azomethine nitrogen . Key complexes and their properties:

Key Observations :

-

Molar Ratios : Metal-to-ligand ratios are typically 1:2 (e.g., Co(II), Ni(II)) or 1:1 (e.g., Fe(III)) .

-

Conductivity : Complexes exhibit non-electrolytic behavior (Λ = 4.7–6.4 Ω cm mol) .

-

Magnetic Moments : High-spin configurations confirmed for octahedral geometries (e.g., μ = 5.3 B.M. for Cu(II)) .

Spectroscopic Characterization

-

IR Spectroscopy :

-

UV-Vis Spectroscopy :

Thermal Degradation

Thermogravimetric analysis (TGA) of SPA complexes reveals multi-stage decomposition:

| Complex | Decomposition Steps (°C) | Final Residue |

|---|---|---|

| [Cu(SPA)Cl] | 159–160, 220–300, >300 | CuO (63.76%) |

| [Fe(SPA)Cl]·HO | 122–124, 200–250, >300 | FeO (58.2%) |

Reaction with Organic Substrates

SPA participates in multi-component reactions (e.g., with malononitrile and indole) to form 2-aminochromene derivatives . For example:

Applications De Recherche Scientifique

Salicylidene p-aminoacetophenone has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: The compound exhibits antibacterial and antioxidant activities, making it a potential candidate for drug development.

Medicine: Research has shown its potential in developing therapeutic agents due to its biological activities.

Industry: It is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mécanisme D'action

The mechanism of action of salicylidene p-aminoacetophenone involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparaison Avec Des Composés Similaires

Salicylidene p-aminoacetophenone can be compared with other Schiff bases such as salicylidene-4-aminoantipyrine and salicylidene-4-morpholinethiosemicarbazide. These compounds share similar structural features but differ in their specific functional groups and applications. This compound is unique due to its specific combination of salicylaldehyde and p-aminoacetophenone, which imparts distinct chemical and biological properties .

List of Similar Compounds

- Salicylidene-4-aminoantipyrine

- Salicylidene-4-morpholinethiosemicarbazide

- Salicylidene acylhydrazides

Activité Biologique

Salicylidene p-aminoacetophenone (SAP) is a Schiff base compound formed by the condensation of salicylaldehyde and p-aminoacetophenone. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties. This article reviews the biological activities of SAP, supported by recent research findings, case studies, and data tables.

1. Synthesis and Characterization

The synthesis of SAP typically involves the reaction of salicylaldehyde with p-aminoacetophenone in an alcohol solvent under reflux conditions. The resulting Schiff base can be characterized using various techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm its structure and purity .

2. Antimicrobial Activity

SAP exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that SAP demonstrates activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for SAP against common pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 128 |

The antimicrobial efficacy of SAP is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic activities .

3. Antifungal Activity

In addition to antibacterial properties, SAP has shown promising antifungal activity. It has been tested against various fungal strains, including Candida albicans and Aspergillus niger. The results indicate that SAP can inhibit fungal growth effectively, with varying degrees of potency depending on the strain.

4. Anticancer Properties

Recent studies have highlighted the anticancer potential of SAP. It has been evaluated against several cancer cell lines, including:

- HL-60 (human promyelocytic leukemia)

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

Table 2 summarizes the IC50 values for SAP against different cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 3.14 |

| MCF-7 | 2.50 |

| HepG2 | 5.00 |

The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cell survival .

5. Antioxidant Activity

SAP also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress-related damage. Studies have employed various assays, such as DPPH and ABTS radical scavenging tests, to evaluate the antioxidant capacity of SAP.

Table 3: Antioxidant Activity of SAP

| Assay | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

These results indicate that SAP can effectively scavenge free radicals, thereby contributing to its overall biological activity .

6. Case Studies

A notable case study involved the synthesis of metal complexes derived from SAP, which were tested for enhanced biological activity. For instance, complexes formed with transition metals such as Cu(II) and Ni(II) exhibited improved anticancer effects compared to the free ligand . These metal complexes showed increased cytotoxicity against cancer cell lines, suggesting that coordination with metal ions can enhance the therapeutic potential of Schiff bases like SAP.

Propriétés

IUPAC Name |

1-[4-[(2-hydroxyphenyl)methylideneamino]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-11(17)12-6-8-14(9-7-12)16-10-13-4-2-3-5-15(13)18/h2-10,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHNMJLIXGLSFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

788-23-8 | |

| Record name | Salicylidene p-aminoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000788238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC116576 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-(2-HYDROXYBENZYLIDENEAMINO)ACETOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.